molecular formula C18H17F3N2O4S B4551531 ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B4551531
M. Wt: 414.4 g/mol
InChI Key: BHNIYFPJIAFRAV-UHFFFAOYSA-N
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Description

Ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.08611269 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Potential

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to the compound of interest, have been synthesized and demonstrated remarkable antimicrobial and antioxidant activities. Compounds with similar structures have shown excellent antibacterial and antifungal properties, with significant antioxidant potential, highlighting their importance in pharmaceutical research for developing new therapeutic agents (Raghavendra et al., 2016).

Versatile Intermediate for Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including thiazoles. This demonstrates the compound's significance in the synthesis of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, which are crucial for developing compounds with potential therapeutic applications (Honey et al., 2012).

Novel Synthetic Routes and Derivatives

Ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is part of a class of compounds involved in novel synthetic routes to create new derivatives with potential scientific applications. Research has developed various derivatives, including ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating the compound's role in expanding the chemical space for medicinal chemistry and drug discovery efforts (Mohamed, 2021).

Anticancer Activity

Derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising antiproliferative potential against cancer cell lines, with some derivatives inducing apoptosis in breast cancer cells, underscoring the compound's relevance in cancer research and the development of new anticancer agents (Gad et al., 2020).

Enzymatic Polymerization and Material Science Applications

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound with structural similarities, has been oligomerized using enzymes as catalysts, highlighting the potential of such compounds in the field of material science and polymer chemistry. This enzymatic polymerization, particularly in the presence of cyclodextrin, illustrates the compound's utility in creating new materials with specific properties (Pang et al., 2003).

Properties

IUPAC Name

ethyl 2-[cyclopropyl-(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-3-27-16(25)13-14(18(19,20)21)22-17(28-13)23(11-6-7-11)15(24)10-4-8-12(26-2)9-5-10/h4-5,8-9,11H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNIYFPJIAFRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

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